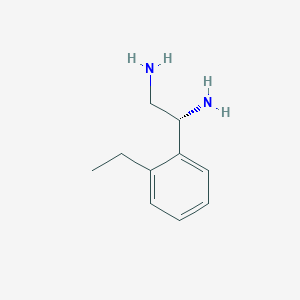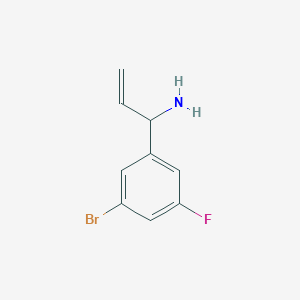
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H9BrFN. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, along with a prop-2-en-1-amine group. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluoroaniline and propargyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Synthetic Route: The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 3-bromo-5-fluoroaniline attacks the propargyl bromide, resulting in the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo substitution reactions with nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., NaOH, KOH), acids (e.g., HCl, H2SO4), and solvents (e.g., ethanol, methanol). Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its chemical structure and functional groups. The bromine and fluorine atoms on the phenyl ring play a crucial role in determining its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine can be compared with similar compounds such as:
1-(3-Bromo-4-fluorophenyl)prop-2-en-1-amine: This compound has a similar structure but with the fluorine atom in a different position, leading to variations in its chemical and biological properties.
1-(3-Bromo-5-chlorophenyl)prop-2-en-1-amine: The presence of a chlorine atom instead of fluorine results in different reactivity and applications.
1-(3-Bromo-5-methylphenyl)prop-2-en-1-amine: The methyl group introduces steric effects that influence the compound’s behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C9H9BrFN |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
1-(3-bromo-5-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2 |
InChI Key |
NZYBLMSIHKTFRG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=CC(=C1)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


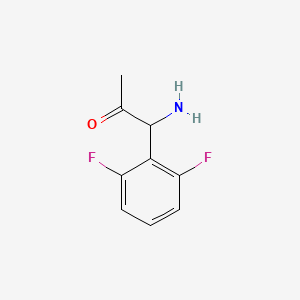
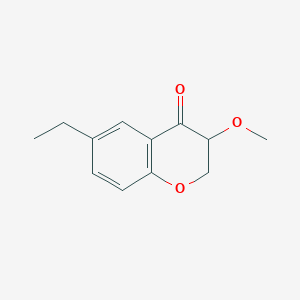
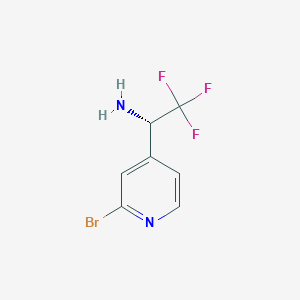
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
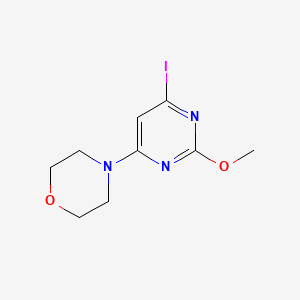
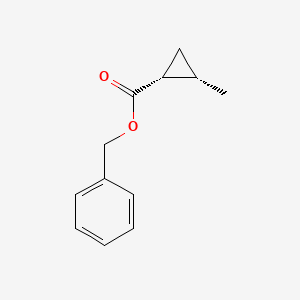

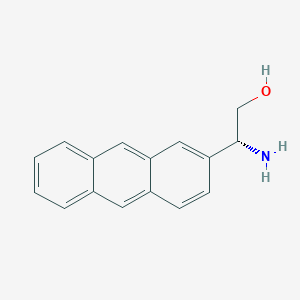


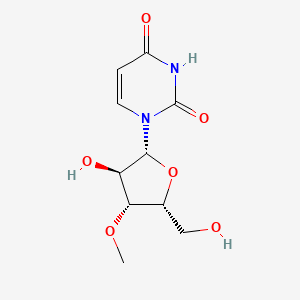
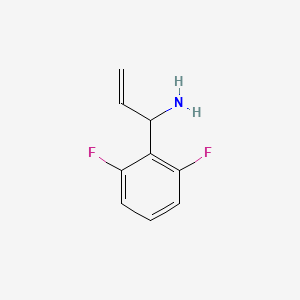
![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
